Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is a technical grade compound with an empirical formula of C15H22F3P . It has a molecular weight of 290.30 . This compound is often used as a ligand in various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling .
Chemical Reactions Analysis
As a ligand, Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is suitable for various types of coupling reactions, including Buchwald-Hartwig, Heck, Hiyama, Negishi, Sonogashira, Stille, and Suzuki-Miyaura Coupling . These reactions are commonly used in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds .Physical And Chemical Properties Analysis
Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine is a solid substance with a melting point of 34-39 °C . It has a flash point of 111.0 °F (43.9 °C) .Scientific Research Applications
Catalytic Applications in Organic Synthesis
The unique electronic and steric properties of di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine make it an ideal ligand in transition metal catalysis. Its application in C–H activation and the synthesis of platinum(II) complexes showcases its role in facilitating reactions under mild conditions. The coordination of this phosphine ligand to platinum and subsequent C–H bond activation demonstrates its utility in the formation of cyclometalated products, highlighting its importance in organometallic chemistry (Grice, Kaminsky, & Goldberg, 2011).
Moreover, the ligand's robustness and efficiency are evident in palladium-catalyzed cross-coupling reactions , where it has been utilized to improve the selectivity and yield of these reactions. Its bulky nature can enhance the reactivity of palladium complexes, enabling more efficient coupling processes under milder conditions, as seen in the synthesis of monophosphine-palladium(0)-dvds complexes for selective telomerization of 1,3-butadiene with methanol (Tschan et al., 2010).
Enhancing Ligand Efficiency and Stability
Research also focuses on modifying and enhancing the stability of phosphine ligands. For instance, studies on phosphinyl radicals featuring bulky amino substituents and the 2,6-bis(trifluoromethyl)phenyl group have revealed how steric hindrance can inhibit dimerization, thus maintaining the ligand's reactivity and stability. This highlights the importance of ligand design in the development of more efficient and stable catalysts for organic synthesis (Dumitrescu et al., 2004).
Application in Asymmetric Catalysis
The ligand's utility extends to asymmetric catalysis , where its ability to induce chirality in reaction products is of significant interest. The synthesis and application of optically active phosphine ligands, such as 1,1'-di-tert-butyl-2,2'-diphosphetanyl, in rhodium-catalyzed asymmetric hydrogenations demonstrate the potential of di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine derivatives in enantioselective synthesis. This opens up pathways for the production of chiral molecules, which are crucial in the pharmaceutical industry (Imamoto, Oohara, & Takahashi, 2004).
Safety And Hazards
properties
IUPAC Name |
ditert-butyl-[4-(trifluoromethyl)phenyl]phosphane |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F3P/c1-13(2,3)19(14(4,5)6)12-9-7-11(8-10-12)15(16,17)18/h7-10H,1-6H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILWCCADVRXVLTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=CC=C(C=C1)C(F)(F)F)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F3P |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20628947 |
Source
|
Record name | Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Di-tert-butyl(4-(trifluoromethyl)phenyl)phosphine | |
CAS RN |
1228182-34-0 |
Source
|
Record name | Di-tert-butyl[4-(trifluoromethyl)phenyl]phosphane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20628947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1228182-34-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.